An In-depth Technical Guide to 8-Bromoquinolin-4-amine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 8-Bromoquinolin-4-amine: A Key Intermediate in Modern Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Importance of 8-Bromoquinolin-4-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Within this versatile class of compounds, 8-Bromoquinolin-4-amine (CAS No. 65340-75-2) has emerged as a pivotal building block for the synthesis of novel drug candidates. Its unique substitution pattern, featuring an amine group at the 4-position and a bromine atom at the 8-position, offers synthetic handles for diverse chemical transformations, making it a valuable intermediate for researchers and drug development professionals.
This technical guide provides a comprehensive overview of 8-Bromoquinolin-4-amine, including its chemical and physical properties, a plausible synthetic approach based on established quinoline chemistry, its applications in drug discovery with a focus on anticancer and antimalarial research, and essential safety and handling information.
Physicochemical Properties of 8-Bromoquinolin-4-amine
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses and for the prediction of the properties of its derivatives. The key properties of 8-Bromoquinolin-4-amine are summarized in the table below.
| Property | Value |
| CAS Number | 65340-75-2 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (typical) |
| Melting Point | 187-188 °C |
| Boiling Point | 388.7 °C at 760 mmHg |
| Density | 1.649 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. |
| Synonyms | 4-Amino-8-bromoquinoline, 8-Bromo-4-quinolinamine |
Synthetic Strategy: A Plausible Route to 8-Bromoquinolin-4-amine
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 8-Bromoquinolin-4-amine from 8-Bromoquinoline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 8-Bromoquinoline to 8-Bromo-4-nitroquinoline
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Rationale: The nitration of the quinoline ring is a standard electrophilic aromatic substitution. The 4-position is susceptible to nitration, and the conditions can be controlled to favor the desired isomer.
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Procedure:
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To a stirred solution of 8-bromoquinoline in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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The precipitated solid, 8-bromo-4-nitroquinoline, is collected by filtration, washed with water, and dried.
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Purification can be achieved by recrystallization from a suitable solvent like ethanol.
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Step 2: Reduction of 8-Bromo-4-nitroquinoline to 8-Bromoquinolin-4-amine
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Rationale: The reduction of a nitro group to an amine is a common and high-yielding transformation. Several reducing agents can be employed, with iron in acidic medium or tin(II) chloride being cost-effective and efficient options.
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Procedure:
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To a suspension of 8-bromo-4-nitroquinoline in a mixture of ethanol and water, add iron powder followed by the dropwise addition of concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture to room temperature and filter to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Basify the aqueous residue with a concentrated sodium hydroxide solution to precipitate the product.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-Bromoquinolin-4-amine.
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Further purification can be performed by column chromatography or recrystallization.
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Applications in Drug Discovery and Materials Science
8-Bromoquinolin-4-amine serves as a versatile intermediate in the synthesis of a variety of biologically active molecules and functional materials.[2]
Anticancer Drug Development
The quinoline scaffold is a key component of many anticancer agents that act through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[3] Brominated quinoline derivatives, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines, such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with some compounds inducing apoptosis.[3][4] The bromine atom at the 8-position of 8-Bromoquinolin-4-amine can be utilized for further structural modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize anticancer potency.
Antimalarial Drug Development
The 4-aminoquinoline core is the pharmacophore of several well-known antimalarial drugs, including chloroquine and amodiaquine.[1][5] These drugs are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and inhibiting the polymerization of heme into hemozoin, leading to the buildup of toxic free heme.[6] The 8-aminoquinoline class of compounds, exemplified by primaquine, is also crucial in antimalarial therapy, particularly for its activity against the liver stages of the parasite.[7] 8-Bromoquinolin-4-amine provides a synthetic entry point to novel hybrid molecules that combine the features of both 4-aminoquinolines and 8-substituted quinolines, potentially leading to new antimalarial agents with improved efficacy and resistance profiles. Several 8-aminoquinoline analogs have shown significantly greater potency than primaquine against Plasmodium falciparum in vitro.[7]
The following table summarizes the in vitro anticancer activity of some brominated quinoline derivatives, highlighting the potential of this class of compounds.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 - 25.6 |
| HeLa | 6.7 - 25.6 | |
| HT29 | 6.7 - 25.6 | |
| 7-Bromo-8-hydroxyquinoline | C6 | 6.7 - 25.6 |
| HeLa | 6.7 - 25.6 | |
| HT29 | 6.7 - 25.6 |
Data sourced from a study on brominated 8-substituted quinolines.[4]
Materials Science
Beyond its pharmaceutical applications, 8-Bromoquinolin-4-amine and its derivatives are valuable in materials science. The quinoline core can be incorporated into organic semiconductors and dyes.[2] Furthermore, its ability to act as a ligand in coordination chemistry opens up possibilities for its use in catalysis and the development of chemical sensors.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-Bromoquinolin-4-amine.
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General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust and aerosols.
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Toxicity: While specific toxicity data for 8-Bromoquinolin-4-amine is limited, related quinoline derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle it with appropriate care.
Conclusion
8-Bromoquinolin-4-amine is a strategically important building block in modern chemical synthesis, particularly in the fields of drug discovery and materials science. Its versatile chemical nature, with two distinct functional groups on the quinoline scaffold, allows for the creation of a wide array of novel molecules. The insights provided in this technical guide are intended to assist researchers and scientists in harnessing the full potential of this valuable intermediate for the development of next-generation therapeutics and advanced materials.
References
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ResearchGate. (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and.... Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Recent developments in antimalarial activities of 4-aminoquinoline derivatives | Request PDF. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved February 7, 2026, from [Link]
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Scilit. (n.d.). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved February 7, 2026, from [Link]
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